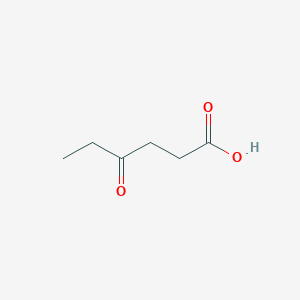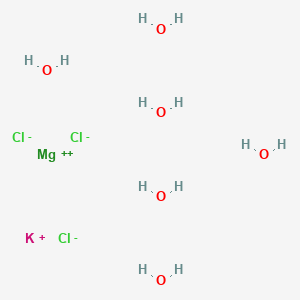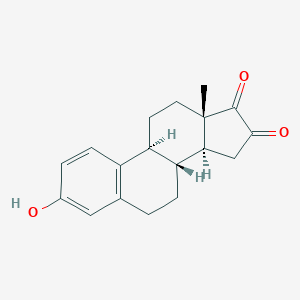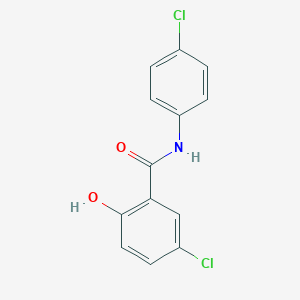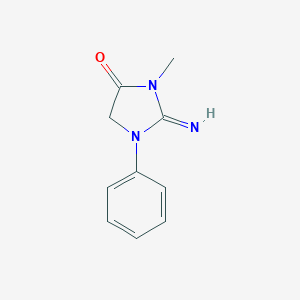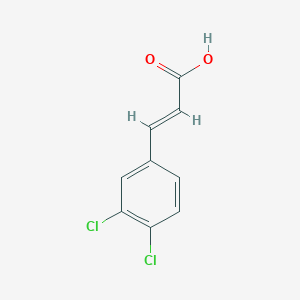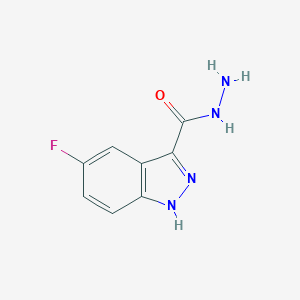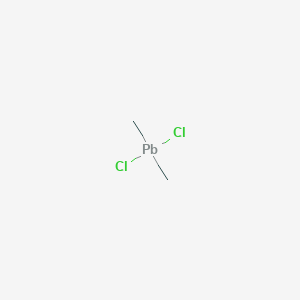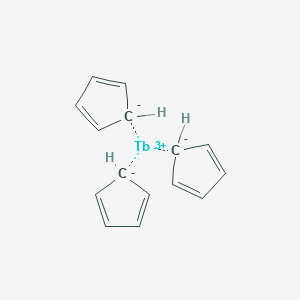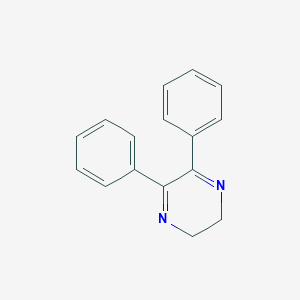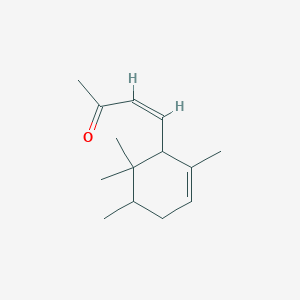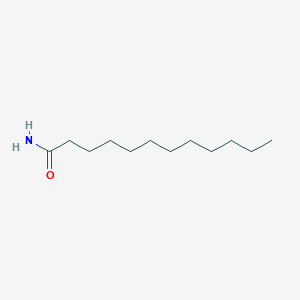![molecular formula C20H26N2O2 B072677 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 1166-06-9](/img/structure/B72677.png)
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known as MPPOP, is a chemical compound that has been of interest in scientific research due to its potential pharmacological properties. MPPOP belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological disorders.
Mechanism Of Action
The exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is not fully understood. However, it has been proposed that 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol acts as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual action may contribute to its potential therapeutic effects in neurological disorders.
Biochemical And Physiological Effects
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It has also been found to decrease the levels of the stress hormone cortisol, which is associated with anxiety and depression.
Advantages And Limitations For Lab Experiments
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to exhibit high selectivity and affinity for its target receptors, which makes it a valuable tool for studying the physiological and biochemical effects of serotonin and dopamine in the brain. However, its potential side effects and toxicity need to be carefully evaluated before it can be used as a therapeutic agent.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol and its potential therapeutic targets.
2. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease needs to be explored.
3. The development of novel derivatives of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol with improved pharmacological properties and reduced toxicity is an area of active research.
4. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Conclusion:
In conclusion, 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) is a chemical compound that has been extensively studied for its potential pharmacological properties. It exhibits antidepressant, anxiolytic, and antipsychotic properties and has been found to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has the potential to be used as a therapeutic agent for various neurological disorders, and its use as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Synthesis Methods
The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenoxypropan-2-ol in the presence of a catalyst. This method has been reported in various scientific publications and has been found to be efficient in producing high yields of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol.
Scientific Research Applications
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models.
properties
CAS RN |
1166-06-9 |
|---|---|
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-5-6-10-20(17)22-13-11-21(12-14-22)15-18(23)16-24-19-8-3-2-4-9-19/h2-10,18,23H,11-16H2,1H3 |
InChI Key |
NHTPPZKMXGJGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Other CAS RN |
74039-76-2 |
synonyms |
4-(2-Methylphenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
